N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, along with dimethoxy and nitro substituents on a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common method involves the nitration of 4,5-dimethoxybenzamide followed by the introduction of the ethoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and subsequent reactions under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently. Purification steps such as recrystallization or chromatography are employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the ethoxy or methoxy groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The ethoxy and methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)retinamide: Studied for its anticancer effects.
Uniqueness
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methoxy groups on the benzamide core differentiates it from similar compounds and may contribute to its specific activities and applications in research.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-12-7-5-11(6-8-12)18-17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXVUQEDBAPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358083 |
Source
|
Record name | ST50721906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61212-77-9 |
Source
|
Record name | ST50721906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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